molecular formula C13H23BrO B13061942 1-Bromo-2-(cyclohexylmethoxy)cyclohexane

1-Bromo-2-(cyclohexylmethoxy)cyclohexane

Cat. No.: B13061942
M. Wt: 275.22 g/mol
InChI Key: AXTVHAQQVCQRKW-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexylmethoxy)cyclohexane is an organic compound with the molecular formula C13H23BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexane ring, which is further substituted with a cyclohexylmethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane typically involves the bromination of 2-(cyclohexylmethoxy)cyclohexane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

1-Bromo-2-(cyclohexylmethoxy)cyclohexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-(cyclohexylmethoxy)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-Bromo-2-(cyclohexylmethoxy)cyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclohexylmethoxy group, which provides additional reactivity and potential for further chemical modifications.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-(cyclohexylmethoxy)cyclohexane

InChI

InChI=1S/C13H23BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2

InChI Key

AXTVHAQQVCQRKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2CCCCC2Br

Origin of Product

United States

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